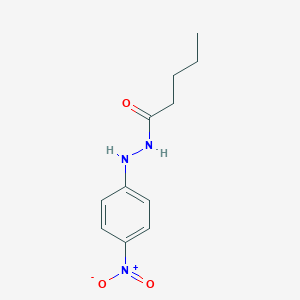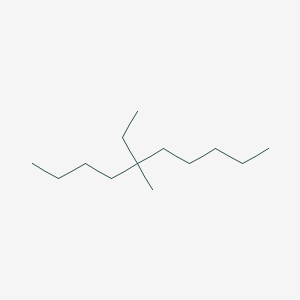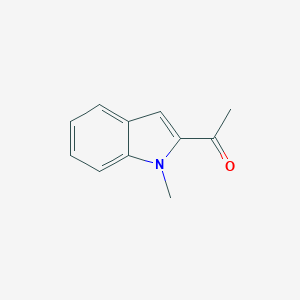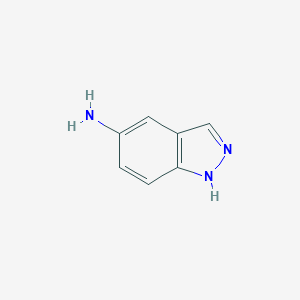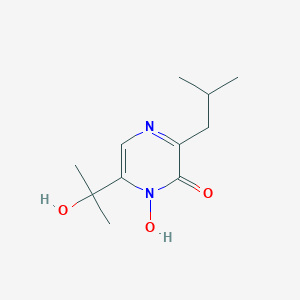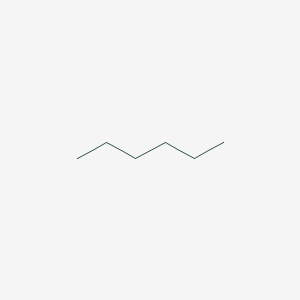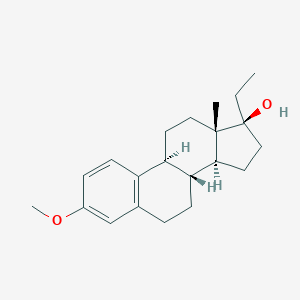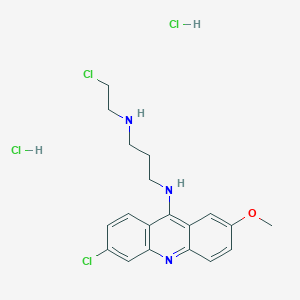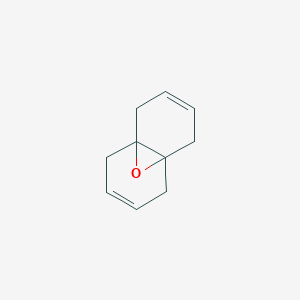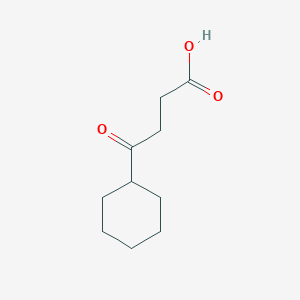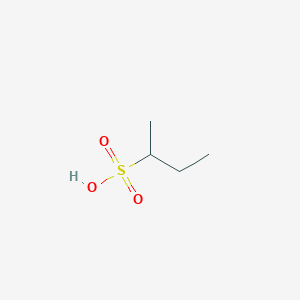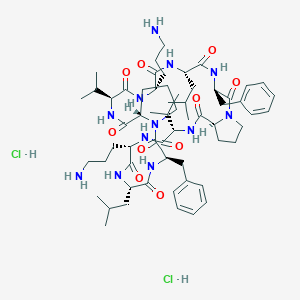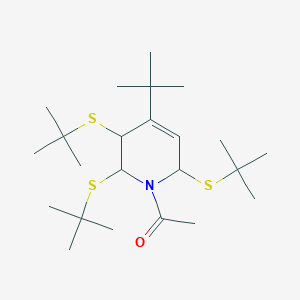
Pyridine, 1-acetyl-4-tert-butyl-2,3,6-tris(tert-butylthio)-1,2,3,6-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 1-acetyl-4-tert-butyl-2,3,6-tris(tert-butylthio)-1,2,3,6-tetrahydro- is a chemical compound that belongs to the pyridine family. It has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of pyridine, 1-acetyl-4-tert-butyl-2,3,6-tris(tert-butylthio)-1,2,3,6-tetrahydro- is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and cancer progression.
Efectos Bioquímicos Y Fisiológicos
Pyridine, 1-acetyl-4-tert-butyl-2,3,6-tris(tert-butylthio)-1,2,3,6-tetrahydro- has been found to exhibit biochemical and physiological effects. It has been shown to reduce inflammation and inhibit the growth of cancer cells. It has also been found to exhibit antimicrobial activity against certain bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyridine, 1-acetyl-4-tert-butyl-2,3,6-tris(tert-butylthio)-1,2,3,6-tetrahydro- has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent biological activity. However, its use may be limited by its toxicity and potential side effects.
Direcciones Futuras
There are several future directions for the study of pyridine, 1-acetyl-4-tert-butyl-2,3,6-tris(tert-butylthio)-1,2,3,6-tetrahydro-. One potential direction is the development of new synthetic methods to improve the yield and purity of the compound. Another direction is the study of its potential use as a ligand in catalytic reactions. Further research is also needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of inflammation, cancer, and microbial infections.
In conclusion, pyridine, 1-acetyl-4-tert-butyl-2,3,6-tris(tert-butylthio)-1,2,3,6-tetrahydro- is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anticancer, and antimicrobial properties. Its use may be limited by its toxicity and potential side effects. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Métodos De Síntesis
Pyridine, 1-acetyl-4-tert-butyl-2,3,6-tris(tert-butylthio)-1,2,3,6-tetrahydro- can be synthesized through a multi-step process. The first step involves the reaction of tert-butylthiol with 2-bromo-1-acetylpyridine to form 1-acetyl-2-bromo-4-tert-butylpyridine. This intermediate is then reacted with 1,3-butadiene to form 1-acetyl-4-tert-butyl-2,3-dihydropyridine. Finally, the dihydropyridine is treated with sulfur to yield pyridine, 1-acetyl-4-tert-butyl-2,3,6-tris(tert-butylthio)-1,2,3,6-tetrahydro-.
Aplicaciones Científicas De Investigación
Pyridine, 1-acetyl-4-tert-butyl-2,3,6-tris(tert-butylthio)-1,2,3,6-tetrahydro- has been studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anticancer, and antimicrobial properties. It has also been studied for its potential use as a ligand in catalytic reactions.
Propiedades
Número CAS |
18794-25-7 |
|---|---|
Nombre del producto |
Pyridine, 1-acetyl-4-tert-butyl-2,3,6-tris(tert-butylthio)-1,2,3,6-tetrahydro- |
Fórmula molecular |
C23H43NOS3 |
Peso molecular |
445.8 g/mol |
Nombre IUPAC |
1-[4-tert-butyl-2,3,6-tris(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-1-yl]ethanone |
InChI |
InChI=1S/C23H43NOS3/c1-15(25)24-17(26-21(5,6)7)14-16(20(2,3)4)18(27-22(8,9)10)19(24)28-23(11,12)13/h14,17-19H,1-13H3 |
Clave InChI |
ZBWZKEOLLOJBAI-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(C=C(C(C1SC(C)(C)C)SC(C)(C)C)C(C)(C)C)SC(C)(C)C |
SMILES canónico |
CC(=O)N1C(C=C(C(C1SC(C)(C)C)SC(C)(C)C)C(C)(C)C)SC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



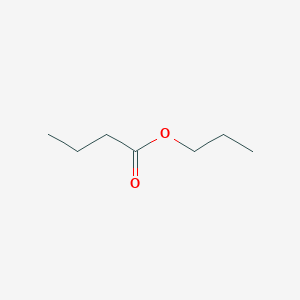
![4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid](/img/structure/B92371.png)
